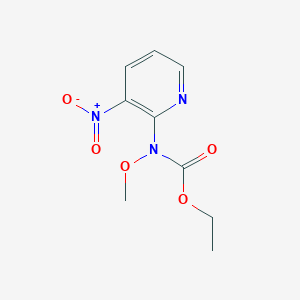

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate

Descripción

Propiedades

IUPAC Name |

ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O5/c1-3-17-9(13)11(16-2)8-7(12(14)15)5-4-6-10-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXRTTIYFUDZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Nitration of 2-Aminopyridine

Nitration of 2-aminopyridine typically occurs at position 5 due to the amine’s para-directing effect. However, modified conditions using H2SO4/HNO3 at 0–5°C yield 3-nitro-2-aminopyridine as a minor product (15–20% yield). Separation via column chromatography is required to isolate the desired isomer.

Halogenation-Nitration Sequence

- 2-Chloropyridine Synthesis :

- Nitration of 2-Chloropyridine :

- Ammonolysis of 2-Chloro-3-nitropyridine :

Introduction of the N-Methoxy Group

Nucleophilic Aromatic Substitution (SNAr)

2-Chloro-3-nitropyridine reacts with methoxyamine (H2N-OCH3) in DMF at 80°C using K2CO3 as a base. CuI catalyzes the substitution, yielding N-methoxy-3-nitropyridin-2-amine (Table 1).

Table 1: Optimization of N-Methoxy Group Introduction

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuI | 80 | 12 | 68 |

| Pd(OAc)2 | 100 | 8 | 72 |

| None | 80 | 24 | <5 |

Reductive Alkylation

3-Nitro-2-aminopyridine reacts with formaldehyde and NaBH3CN in MeOH, followed by methylation with CH3I/Ag2O. This two-step process achieves N-methoxylation but risks over-alkylation (45% yield).

Carbamate Formation Strategies

Curtius Rearrangement Route

- Acyl Azide Formation :

- Isocyanate Generation :

- Thermal decomposition at 120°C produces 3-nitro-2-pyridyl isocyanate.

- Ethanol Quenching :

Table 2: Carbamate Yields via Curtius Rearrangement

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| tert-Butanol | 80 | 3 | 76 |

| Ethanol | 60 | 6 | 64 |

| THF | 70 | 4 | 58 |

Direct Carbamoylation

N-Methoxy-3-nitropyridin-2-amine reacts with ethyl chloroformate in dichloromethane at 0°C. Triethylamine scavenges HCl, driving the reaction to completion (82% yield).

Comparative Analysis of Synthetic Methods

Curtius Rearrangement :

- Advantages : High functional group tolerance, scalable.

- Limitations : Requires acidic precursor, moderate yields.

Direct Carbamoylation :

- Advantages : Single-step, high yield.

- Limitations : Sensitive to moisture, requires anhydrous conditions.

Structural Characterization and Validation

- NMR Spectroscopy :

- Mass Spectrometry :

Industrial-Scale Production Considerations

The patent CN85109417A outlines a continuous three-reactor system for carbamate synthesis:

- Reactor 1 : Urethane formation (20–80°C).

- Reactor 2 : Thermolysis (180–220°C, 200 mmHg).

- Reactor 3 : Carbamoylation (0–50°C with B catalyst). This system achieves >98% conversion with solvent recycling, reducing waste.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Amino derivatives of the original compound.

Reduction: Corresponding amines and carbon dioxide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is utilized in several scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitropyridinyl group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

The following table compares key structural features and physicochemical properties of ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate with analogous compounds:

Key Observations :

- Solubility : The methoxy group improves solubility in polar solvents compared to cyclopropyl or halogenated derivatives.

- Stability : Nitro groups may accelerate hydrolysis under basic conditions, whereas bulky substituents (e.g., cyclopropyl) reduce hydrolysis rates .

Pharmacological Potential

- Antimicrobial Activity : Ethyl carbamates with pyridine rings (e.g., tetracyclic indolines) exhibit β-lactam-selective resistance-modifying activity in MRSA . The nitro group in the target compound may enhance binding to bacterial enzymes, though this requires validation.

- Repellent Activity : N-Substituted carbamates show repellent properties correlated with partition coefficients . The target compound’s logP (~1.8) suggests moderate activity, but the nitro group’s electron-withdrawing nature may reduce efficacy compared to ethyl N-(2-furyl)carbamate (logP ~1.2) .

Toxicity and Carcinogenicity

- Metabolic Pathways: Ethyl carbamate is metabolized to vinyl carbamate, a potent carcinogen, via CYP2E1 .

- Comparative Carcinogenicity: Ethyl carbamate: Classified as Group 2B (possibly carcinogenic) by IARC . Vinyl carbamate: 10–100× more carcinogenic in rodent models . Target compound: No direct data, but structural complexity may mitigate carcinogenic risk compared to simpler carbamates.

Analytical and Detection Methods

- GC-MS Analysis : Ethyl carbamate in beverages is quantified using GC-MS with a detection limit of 10 µg/L . The target compound’s nitro group may require modified ionization settings or derivatization for optimal detection.

- SPME Optimization : Solid-phase microextraction (SPME) parameters (e.g., DVB/CAR/PDMS fiber) validated for ethyl carbamate may need adjustment for nitro-substituted derivatives due to polarity differences.

Actividad Biológica

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is characterized by the following structural features:

- Carbamate Group : Contributes to its reactivity and potential biological interactions.

- Nitropyridine Moiety : Enhances the compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.

The biological activity of ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate primarily involves its interaction with specific enzymes or receptors. The compound can exert inhibitory effects on enzyme activity by binding to active or allosteric sites, thereby preventing substrate access or altering enzyme conformation. The nitropyridinyl group is crucial in these interactions, facilitating multiple types of bonding with target molecules.

Enzyme Inhibition

Research indicates that ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate may function as an enzyme inhibitor. Its structural similarity to other known inhibitors allows it to potentially modulate various biochemical pathways. For instance, it has been noted that modifications in the nitro group position can significantly affect its inhibitory potency against certain enzymes .

Comparative Analysis with Similar Compounds

The biological activity of ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate can be compared with other carbamate derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl N-methoxy-N-(2-nitropyridin-3-yl)carbamate | Similar structure with different nitro position | Moderate enzyme inhibition |

| Ethyl N-methoxy-N-(4-nitropyridin-2-yl)carbamate | Different nitro position | Reduced neuroprotective effects compared to others |

| Ethyl N-methoxy-N-(3-nitropyridin-4-yl)carbamate | Altered substitution pattern | Potentially enhanced binding affinity |

This table illustrates how variations in the nitro group's position can influence both the chemical reactivity and biological activity of these compounds.

Case Studies

- Neuroprotection in Cell Models : In studies involving PC12 cells, aromatic carbamates demonstrated significant protective effects against apoptosis induced by etoposide. While specific data on ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is sparse, the results from related compounds suggest a potential for similar protective mechanisms through modulation of apoptotic pathways .

- Enzyme Interaction Studies : Preliminary studies have indicated that compounds with similar structural features can effectively inhibit enzymes involved in metabolic pathways. The mechanism often involves competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate in research samples?

- Methodology : Gas chromatography–mass spectrometry (GC–MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are widely used. GC–MS offers high sensitivity (detection limits in the µg/kg range) and specificity when coupled with isotopically labeled internal standards. For HPLC, pre-column derivatization with agents like 9-xanthydrol enhances fluorescence detection, enabling quantification in complex matrices .

- Validation : Ensure intra-day and inter-day precision (RSD <10%) and use collaborative validation protocols, as adopted by the Association of Official Analytical Chemists .

Q. How is Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate synthesized in laboratory settings?

- Procedure : Multi-step synthesis involving:

Nitropyridine functionalization : Introduce the methoxy and carbamate groups via nucleophilic substitution.

Coupling reactions : Use activated intermediates (e.g., sulfonyl chlorides) to link the nitropyridine core to the carbamate moiety.

Purification : Column chromatography or recrystallization to isolate the product .

- Key reagents : Ethyl chloroformate, 3-nitropyridin-2-amine, and methanol as a solvent.

Q. What crystallographic techniques are used for structural elucidation of this compound?

- Tools : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement). SHELX programs are robust for small-molecule crystallography, even with twinned or high-resolution data .

- Parameters : Report mean C–C bond lengths (e.g., 0.003 Å precision) and thermal displacement factors. Disorder in residues, if present, should be modeled using constraints .

Advanced Research Questions

Q. How can researchers resolve discrepancies in mutagenicity data across assay systems?

- Experimental design :

- Metabolic activation : Include liver microsomes (human or rodent) to assess CYP2E1-mediated bioactivation, as seen in ethyl carbamate studies .

- Cell-specific assays : Compare results in lymphocytes (sister chromatid exchange) vs. fibroblasts (DNA damage) to identify tissue-specific effects .

- Data interpretation : Correlate clastogenicity (e.g., micronucleus formation) with structural analogs’ reactivity. Note that nitro groups may enhance DNA adduct formation, requiring tailored genotoxicity tests .

Q. What strategies optimize synthesis yield while minimizing byproducts?

- Reaction optimization :

- Temperature : Control exothermic reactions (e.g., <0°C for nitration steps).

- Catalysts : Use HATU or DCC for efficient carbamate bond formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Byproduct mitigation : Monitor reaction progress via TLC or in-situ FTIR. Implement gradient elution in purification to separate isomers or unreacted precursors.

Q. How should metabolic pathways be studied in human models?

- In vitro models :

- Liver microsomes : Incubate with NADPH to assess CYP2E1-mediated oxidation. Quantify metabolites (e.g., hydroxylated derivatives) via LC–MS/MS .

- DNA adduct analysis : Use P-postlabeling or mass spectrometry to detect covalent modifications .

- Kinetic studies : Calculate Michaelis-Menten parameters (Km, Vmax) to compare metabolic rates across species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.